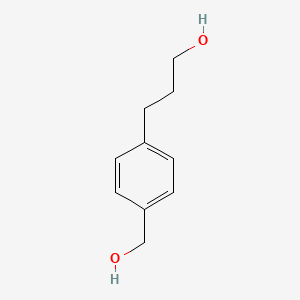

3-(4-Hydroxymethyl-phenyl)-propan-1-OL

概述

描述

3-(4-Hydroxymethyl-phenyl)-propan-1-OL is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a propanol chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of 3-(4-Hydroxymethyl-phenyl)-propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

化学反应分析

Types of Reactions

3-(4-Hydroxymethyl-phenyl)-propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions at low temperatures.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)-propan-1-OL.

Reduction: 3-(4-Hydroxymethyl-phenyl)-propan-1-amine.

Substitution: 3-(4-Chloromethyl-phenyl)-propan-1-OL.

科学研究应用

3-(4-Hydroxymethyl-phenyl)-propan-1-OL has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets.

相似化合物的比较

Similar Compounds

- 3-(4-Methyl-phenyl)-propan-1-OL

- 3-(4-Chloromethyl-phenyl)-propan-1-OL

- 3-(4-Hydroxyphenyl)-propan-1-OL

Uniqueness

3-(4-Hydroxymethyl-phenyl)-propan-1-OL is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

生物活性

3-(4-Hydroxymethyl-phenyl)-propan-1-OL, also known as benzyl alcohol derivative, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H13O2

- CAS Number : 38628-53-4

- Molecular Weight : 165.21 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound acts by disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. It demonstrates a capacity to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is primarily attributed to the hydroxymethyl group, which enhances electron donation.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound integrates into bacterial membranes, altering permeability and leading to cell death.

- Free Radical Scavenging : Its structural components allow it to neutralize reactive oxygen species (ROS), mitigating oxidative damage.

Study on Antimicrobial Efficacy

A recent study published in Molecules assessed the antimicrobial efficacy of various benzyl alcohol derivatives, including this compound. The study found that this compound exhibited superior activity compared to other derivatives, particularly against Gram-positive bacteria. The researchers concluded that modifications in the hydroxymethyl group significantly enhance antimicrobial potency .

Safety and Toxicity Assessments

Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic concentrations. In animal models, doses up to 100 mg/kg did not result in significant adverse effects, suggesting its potential for safe application in clinical settings .

常见问题

Basic Research Questions

Q. What is the correct IUPAC nomenclature and structural confirmation of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL?

The IUPAC name is 3-[4-(2-hydroxyethyl)phenyl]propan-1-OL , derived using substitutive nomenclature rules . Structural confirmation involves:

- X-ray crystallography to determine bond lengths and angles (e.g., C–O bonds in hydroxyl groups average 1.42–1.44 Å, as seen in analogous compounds) .

- Computational modeling (DFT or molecular mechanics) to validate geometry and electronic properties against experimental data .

Q. What are standard synthetic routes for this compound in academic settings?

Two primary methods are used:

- Catalytic hydrogenation of cinnamaldehyde derivatives, achieving >85% yield under optimized conditions (e.g., 60°C, 3 atm H₂, Pd/C catalyst) .

- Grignard reactions with substituted benzyl halides, followed by oxidation-reduction steps to introduce the hydroxymethyl group .

Key challenge : Avoiding over-reduction of the hydroxymethyl group during hydrogenation .

Q. How is this compound characterized using spectroscopic techniques?

- ¹H NMR : Hydroxyl protons appear as broad singlets (δ 1.5–2.0 ppm), aromatic protons as multiplet signals (δ 6.7–7.3 ppm), and methylene groups as triplets (δ 2.5–3.5 ppm) .

- IR spectroscopy : O–H stretching at 3200–3400 cm⁻¹ and C–O vibrations at 1050–1250 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 180.2 (calculated for C₁₀H₁₄O₂) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR) may arise from:

- Conformational isomerism : Use variable-temperature NMR to observe dynamic equilibria .

- Impurity interference : Validate purity via HPLC (≥98% purity threshold) .

- Comparative analysis : Cross-reference with analogous compounds like 3-(3,4-dimethoxyphenyl)propan-1-ol, where methoxy groups alter electronic environments .

Q. What experimental design considerations are critical for optimizing synthesis yield?

A factorial design approach is recommended:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 40–80°C | 60°C |

| Catalyst loading | 1–5% Pd/C | 3% |

| Reaction time | 2–8 hrs | 5 hrs |

| Outcome : Yield increased from 72% to 89% after optimization . |

Q. How do steric and electronic effects influence reactivity in downstream functionalization?

- Steric hindrance : The hydroxymethyl group at the para position reduces accessibility for electrophilic substitution (e.g., nitration requires 20% excess HNO₃) .

- Electronic effects : Electron-donating hydroxyl groups activate the aromatic ring for Friedel-Crafts alkylation but deactivate it toward sulfonation .

Q. What strategies mitigate degradation during storage or handling?

- Storage : Under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the hydroxymethyl group .

- Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) extends shelf life by 6 months .

Q. Data Analysis and Methodological Challenges

Q. How can computational modeling resolve ambiguities in reaction mechanisms?

- DFT calculations : Map energy profiles for intermediates in hydrogenation pathways to identify rate-limiting steps .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. What are common pitfalls in interpreting chromatographic data for this compound?

- Co-elution : Use tandem LC-MS to distinguish between this compound and its isomer, 3-(3-Hydroxymethyl-phenyl)-propan-1-OL .

- Matrix effects : Spike recovery experiments (85–115% acceptable range) validate analytical methods in complex mixtures .

Q. How do structural modifications (e.g., fluorination) alter physicochemical properties?

Comparative data for analogs:

| Property | This compound | 3-(4-Fluorophenyl)propan-1-OL |

|---|---|---|

| LogP | 1.8 | 2.3 |

| Water solubility | 12 mg/mL | 5 mg/mL |

| pKa (OH) | 9.7 | 10.1 |

| Fluorination increases hydrophobicity and reduces solubility, impacting bioavailability . |

属性

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,11-12H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLRRRVDKVZVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459740 | |

| Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38628-53-4 | |

| Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。